2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride
Overview
Description
2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO2. It is a white solid with a molecular weight of 201.65 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride typically involves the reaction of 3-pyridinepropionic acid with methylating agents under controlled conditions. One common method is the α-methylation of substituted pyridines using a continuous flow setup with Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperatures . This method is advantageous due to its high selectivity, shorter reaction times, and reduced waste.
Industrial Production Methods: Industrial production of this compound may involve large-scale continuous flow synthesis, which offers benefits such as increased safety, avoidance of work-up procedures, and greener chemistry practices .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a ligand in the preparation of coordination polymers with metals like silver, copper, and zinc.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the synthesis of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its derivatives may bind to multiple receptors with high affinity, influencing various biological processes . The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
3-Pyridinepropionic acid: This compound is structurally similar and is used as a ligand in coordination chemistry.
2-Methyl-3-pyrimidin-2-yl propionic acid: Another related compound with similar applications in chemistry.
Uniqueness: 2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Biological Activity
2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride (CAS No. 1956309-53-7) is a compound of interest due to its diverse biological activities. This article reviews the biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound exhibits significant interactions with various biomolecules, influencing cellular processes. It has been shown to modulate enzyme activity, affecting pathways related to metabolism and cell signaling. Notably, this compound can act as both a substrate and an inhibitor for specific enzymes, depending on the context of the biochemical reactions involved.
The mechanism of action involves binding to specific receptors and enzymes, leading to alterations in their activity. This compound can inhibit key metabolic enzymes, thereby influencing cellular proliferation and apoptosis. Furthermore, it may interact with transcription factors that regulate gene expression, contributing to its biological effects .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that this compound could serve as a promising candidate for developing new antibacterial agents .
Anticancer Properties
The compound has shown promising results in vitro against several cancer cell lines. For instance, it exhibited cytotoxic effects with IC50 values in the low micromolar range across different cancer types, including breast and liver cancer cells. These findings suggest that it may induce apoptosis and inhibit cell cycle progression in tumor cells .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It may inhibit pathways associated with inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
Several case studies have documented the biological effects of this compound:
- Antibacterial Study : A study tested the compound against E. faecalis and K. pneumoniae, revealing significant inhibition zones comparable to standard antibiotics like ceftriaxone .
- Cytotoxicity in Cancer Cells : In a comparative study with doxorubicin, this compound showed similar or superior cytotoxicity against MCF-7 breast cancer cells, indicating its potential as an anticancer agent.
- Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced inflammatory markers and improved clinical scores, supporting its role in managing inflammatory diseases .
Dosage Effects and Safety Profile
The biological activity of this compound is dose-dependent. Lower doses tend to exhibit therapeutic benefits, while higher doses may lead to toxicity. Studies have indicated that careful dosage management is crucial for maximizing efficacy while minimizing adverse effects.
Comparative Analysis
Properties
IUPAC Name |
2-methyl-3-pyridin-3-ylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-7(9(11)12)5-8-3-2-4-10-6-8;/h2-4,6-7H,5H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOMGWQTLQSBLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956309-53-7 | |
Record name | 2-methyl-3-(pyridin-3-yl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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